molecular formula C10H16Cl2N4 B7898826 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride

4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride

Cat. No.: B7898826
M. Wt: 263.16 g/mol
InChI Key: UJOIQSFWACJEQO-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride typically involves the reaction of 4-chloro-5-methyl-2-pyrimidinamine with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It may participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent or as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-methyl-2-(piperazin-1-yl)-pyrimidine: Lacks the methyl group on the piperazine ring.

    4-Chloro-5-methyl-2-(2-methyl-piperazin-1-yl)-pyrimidine: Has a different substitution pattern on the piperazine ring.

Uniqueness

4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-5-methyl-2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-7-5-13-10(14-9(7)11)15-4-3-12-8(2)6-15;/h5,8,12H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOIQSFWACJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=NC=C(C(=N2)Cl)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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